molecular formula C43H75NO16 B7790486 Erythromycin ethylsuccinate CAS No. 41342-53-4

Erythromycin ethylsuccinate

Numéro de catalogue B7790486
Numéro CAS: 41342-53-4
Poids moléculaire: 862.1 g/mol
Clé InChI: NSYZCCDSJNWWJL-YXOIYICCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Erythromycin Ethylsuccinate (E.E.S.) is a macrolide antibiotic used to treat many different types of infections caused by bacteria . It is produced by a strain of Saccharopolyspora erythraea (formerly Streptomyces erythraeus) and belongs to the macrolide group of antibiotics . It is available in generic form .


Synthesis Analysis

Erythromycin Ethylsuccinate is synthesized by acylating the solution of erythromycin in methylene chloride or chloroform with monoethyl succinyl chloride . The reaction product is isolated by filtration of the resultant precipitate which is then suspended in cold water .


Molecular Structure Analysis

The molecular formula of Erythromycin Ethylsuccinate is C43H75NO16 . Its average mass is 862.053 Da and its monoisotopic mass is 861.508606 Da .


Chemical Reactions Analysis

During the crystallization of Erythromycin Ethylsuccinate, a gelation mechanism is observed . The generated semisolid gel-like phase exhibited a 3D fibrillar network morphology and the typical rheological properties of gels . The fibers inside the gel-like phase were confirmed to be new types of Erythromycin Ethylsuccinate solvates using powder X-ray diffraction, thermogravimetric analysis/differential scanning calorimetry, and gas chromatography .

Applications De Recherche Scientifique

  • Prokinetic Agent for Nasoenteric Tube Placement : Erythromycin ethylsuccinate has been found effective in facilitating the transpyloric passage of nasoenteric feeding tubes, showing significantly better results than standard therapy without drug intervention (Stern & Wolf, 1994).

  • Treatment of Acute Nonspecific Gastroenteritis in Infants and Young Children : In a study, erythromycin ethylsuccinate did not significantly impact the course of gastroenteritis in children. However, it marginally shortened the period of abnormal stool consistency (Robins-Browne et al., 1983).

  • Chronic Bronchitis Treatment : Erythromycin ethylsuccinate demonstrated satisfactory responses in patients with acute exacerbations of chronic bronchitis, especially in cases with positive cultures for H. influenzae (Vanhoof et al., 1978).

  • Hypersensitivity Reactions : Rare cases of severe hypersensitivity reactions to erythromycin ethylsuccinate have been reported, emphasizing the need for caution in its prescription (Inder & Kumar, 2019).

  • Treatment of Respiratory Tract Infections : Erythromycin ethylsuccinate showed good activity against respiratory tract infections, particularly against haemolytic streptococcal infections, with good absorption and tolerability (Butzler et al., 1979).

  • Treatment of Asthma Attacks of Infectious Origin : In a study of hospitalized patients with severe asthma of infectious origin, erythromycin ethylsuccinate, combined with glucocorticoids or ACTH, showed significant improvement in clinical symptomatology and respiratory function (Brune, 1980).

  • Pharmacokinetics and Safety Profile : Studies have explored the pharmacokinetics, safety, and efficacy of erythromycin ethylsuccinate in various formulations, highlighting its stability and tolerability in different patient groups (Houin et al., 1980).

  • Treatment of Campylobacter Enteritis in Children : Erythromycin ethylsuccinate reduced the duration of bacterial shedding in children with Campylobacter enteritis, although it did not significantly alter the duration of diarrhea (Pai et al., 1983).

  • Prokinetic Agent in Infants and Children : Erythromycin ethylsuccinate has been used as a prokinetic agent in infants and children, especially in cases related to gastrointestinal dysmotility. It has shown beneficial effects in promoting tolerance of enteral feeds and enhancing gastrointestinal motility (Curry et al., 2001).

  • Hepatotoxicity Risk : There have been cases of hepatotoxicity associated with erythromycin ethylsuccinate, presenting with symptoms like fever and abdominal pain, emphasizing the need for monitoring during therapy (Sullivan et al., 1980).

  • Effect on Fecal Flora in Infants : The antibiotic was found to variably affect the fecal count of enterobacteria in infants, without leading to the implantation of potentially pathogenic or highly resistant bacteria, suggesting its safety in pediatric use (Butel & Boussougant, 1986).

Mécanisme D'action

Erythromycin Ethylsuccinate belongs to a group of drugs called macrolide antibiotics. Macrolide antibiotics slow the growth of, or sometimes kill, sensitive bacteria by reducing the production of important proteins needed by the bacteria to survive .

Safety and Hazards

Erythromycin Ethylsuccinate should be handled with care to avoid ingestion and inhalation . It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . In case of overdosage, Erythromycin Ethylsuccinate should be discontinued .

Propriétés

IUPAC Name

4-O-[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] 1-O-ethyl butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H75NO16/c1-15-29-43(11,52)36(48)24(5)33(47)22(3)20-41(9,51)38(25(6)34(26(7)39(50)57-29)59-32-21-42(10,53-14)37(49)27(8)56-32)60-40-35(28(44(12)13)19-23(4)55-40)58-31(46)18-17-30(45)54-16-2/h22-29,32,34-38,40,48-49,51-52H,15-21H2,1-14H3/t22-,23-,24+,25+,26-,27+,28+,29-,32+,34+,35-,36-,37+,38-,40+,41-,42-,43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYZCCDSJNWWJL-YXOIYICCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H75NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022993
Record name Erythromycin ethylsuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

862.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

FREELY SOL IN ACETONE & CHLOROFORM; SOL IN 95% ETHANOL & BENZENE; SPARINGLY SOL IN ETHER; VERY SLIGHTLY SOL IN WATER, FREELY SOLUBLE IN ALC, SOL IN POLYETHYLENE GLYCOL
Record name ERYTHROMYCIN ETHYL SUCCINATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3075
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Erythromycin ethylsuccinate

Color/Form

WHITE OR SLIGHTLY YELLOW, CRYSTALLINE POWDER

CAS RN

1264-62-6
Record name Erythromycin ethyl succinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1264-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erythromycin ethylsuccinate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001264626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name erythromycin ethylsuccinate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756758
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Erythromycin ethylsuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Erythromycin ethyl succinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.667
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ERYTHROMYCIN ETHYLSUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1014KSJ86F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ERYTHROMYCIN ETHYL SUCCINATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3075
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Erythromycin ethylsuccinate
Reactant of Route 2
Reactant of Route 2
Erythromycin ethylsuccinate
Reactant of Route 3
Erythromycin ethylsuccinate
Reactant of Route 4
Erythromycin ethylsuccinate
Reactant of Route 5
Erythromycin ethylsuccinate
Reactant of Route 6
Erythromycin ethylsuccinate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.